1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
Boronic acids and their derivatives have been growing in interest due to their various applications in medicinal chemistry . They are used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
Boronic acids are the most commonly studied boron compound in organic chemistry . They can be used as building blocks and synthetic intermediates .Chemical Reactions Analysis
Boronic acids and their derivatives are used in various chemical reactions. For example, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
Boronic acids and their derivatives have unique physical and chemical properties that make them useful in various applications. For example, they are generally considered as non-toxic .Scientific Research Applications
Pyrazole Derivatives as Corrosion Inhibitors
Pyrazole derivatives, including 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, have been investigated for their role as corrosion inhibitors. Herrag et al. (2007) studied their effectiveness in reducing the corrosion rate of steel in hydrochloric acid environments. These compounds were found to significantly decrease corrosion, with the inhibition efficiency increasing with the concentration of the pyrazole compounds, reaching up to 98.5% at specific concentrations (Herrag et al., 2007).
Synthesis and Characterization in Organic Chemistry
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound closely related to the chemical of interest, has been synthesized and characterized through various methods including spectroscopic and single-crystal X-ray diffraction studies. This compound was prepared via a three-component condensation reaction, and its structure was confirmed through several techniques. The study provided detailed insights into its molecular geometry and electronic structure (Viveka et al., 2016).
Optical Nonlinearity and Potential Applications
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity using the open-aperture z-scan technique. The findings suggest that certain compounds within this series, particularly those with carboxylic acid and ester substituents, exhibit significant nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).
Applications in Molecular Receptors and Electron Transfer
Tewari et al. (2014) explored the use of pyrazole ester derivatives as molecular receptors. Their study highlighted the interaction between pyrazole ester derivatives and acetone molecules, revealing selective binding and stabilization through hydrogen bonding and C-H⋯π interactions. This selectivity and stabilization are crucial for the potential use of these compounds in molecular recognition and sensor applications (Tewari et al., 2014).
X-Ray Powder Diffraction in Compound Analysis
Wang et al. (2017) presented the X-ray powder diffraction data for a compound structurally similar to this compound, showcasing its importance in determining the structural and crystalline properties of such compounds. This data is pivotal for understanding the crystal structure and purity of the compounds for further applications (Wang et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that benzylic compounds often undergo reactions at the benzylic position . The benzylic position refers to the carbon atom on the alkyl chain directly attached to the aromatic ring .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can be facilitated by the resonance stabilization offered by the adjacent aromatic ring .
Biochemical Pathways
The compound is likely involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-used method for forming carbon-carbon bonds . It involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
The compound’s solubility in water, which can impact its absorption and distribution, is noted to be slight .
Result of Action
The compound is used as a reagent in several reactions for the preparation of various compounds . These include aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and others .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of certain reagents . Additionally, the compound’s solubility in water can impact its behavior in aqueous environments .
Properties
IUPAC Name |
ethyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-8-15-16(10-13)9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDDCAIRBMOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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